
Icosyl Phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icosyl Phosphorodichloridate: is an organophosphorus compound with the chemical formula C20H41Cl2O2P. It belongs to the class of phosphorochloridates, which are characterized by the presence of a phosphorus atom bonded to two chlorine atoms and two oxygen atoms. These compounds are typically used as intermediates in organic synthesis and have applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Icosyl Phosphorodichloridate typically involves the reaction of icosanol (a 20-carbon alcohol) with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent hydrolysis and other side reactions. The general reaction can be represented as follows:
C20H41OH+POCl3→C20H41P(O)Cl2+HCl
The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The process typically includes the following steps:
Raw Material Preparation: Purification of icosanol and phosphorus oxychloride.
Reaction: Controlled addition of icosanol to phosphorus oxychloride in a reactor.
Product Isolation: Separation of the product from by-products and unreacted starting materials using distillation or extraction techniques.
Purification: Further purification of the product to achieve the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions: Icosyl Phosphorodichloridate undergoes various chemical reactions, including:
Hydrolysis: Reaction with water to form icosyl phosphate and hydrochloric acid.
Alcoholysis: Reaction with alcohols to form icosyl phosphate esters.
Aminolysis: Reaction with amines to form icosyl phosphoramidates.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous medium at room temperature.
Alcoholysis: Requires the presence of an alcohol and a base (e.g., pyridine) to neutralize the hydrochloric acid formed.
Aminolysis: Involves the use of primary or secondary amines under mild conditions.
Major Products:
Hydrolysis: Icosyl phosphate and hydrochloric acid.
Alcoholysis: Icosyl phosphate esters and hydrochloric acid.
Aminolysis: Icosyl phosphoramidates and hydrochloric acid.
Applications De Recherche Scientifique
Chemistry: Icosyl Phosphorodichloridate is used as a phosphorylating agent in organic synthesis. It is employed in the preparation of phosphate esters and phosphoramidates, which are important intermediates in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, by introducing phosphate groups. This modification can alter the biological activity and stability of the biomolecules.
Medicine: this compound has potential applications in drug development, particularly in the synthesis of prodrugs. Prodrugs are inactive compounds that can be converted into active drugs in the body through metabolic processes.
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its ability to introduce phosphate groups makes it valuable in the formulation of various industrial products.
Mécanisme D'action
The mechanism of action of Icosyl Phosphorodichloridate involves the transfer of the phosphoryl group to nucleophilic targets. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack by hydroxyl, amino, or other nucleophilic groups. This reaction results in the formation of phosphate esters or phosphoramidates, depending on the nature of the nucleophile.
Molecular Targets and Pathways:
Proteins: Phosphorylation of serine, threonine, or tyrosine residues in proteins can regulate their activity, stability, and interactions.
Nucleic Acids: Phosphorylation of nucleotides can affect the structure and function of DNA and RNA.
Comparaison Avec Des Composés Similaires
Ethyl Phosphorodichloridate: Similar in structure but with an ethyl group instead of an icosyl group.
Phenyl Phosphorodichloridate: Contains a phenyl group and is used in similar applications as a phosphorylating agent.
Methyl Phosphorodichloridate: Contains a methyl group and is used in the synthesis of various organic compounds.
Uniqueness: Icosyl Phosphorodichloridate is unique due to its long icosyl chain, which imparts different physical and chemical properties compared to shorter-chain phosphorodichloridates. The long chain can influence the solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C20H41Cl2O2P |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
1-dichlorophosphoryloxyicosane |
InChI |
InChI=1S/C20H41Cl2O2P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23/h2-20H2,1H3 |
Clé InChI |
RMAZHRSGFIZLCM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCOP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



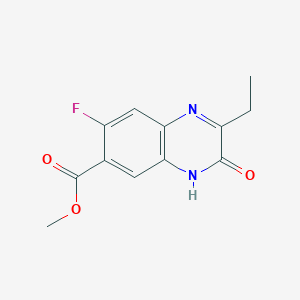
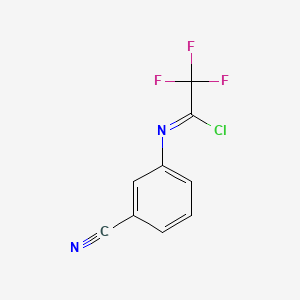


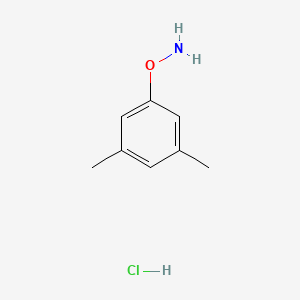
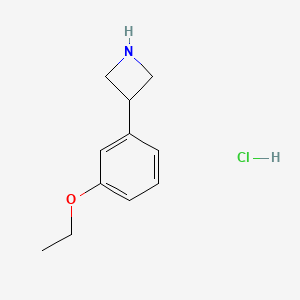
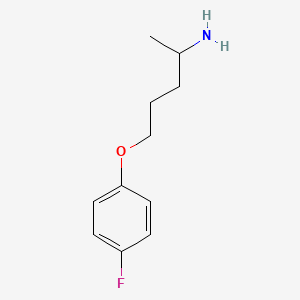

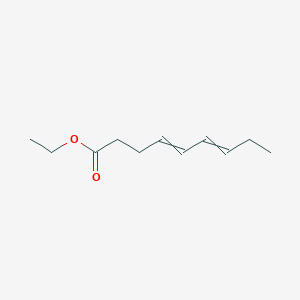

![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13704334.png)


